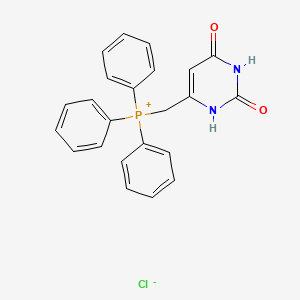

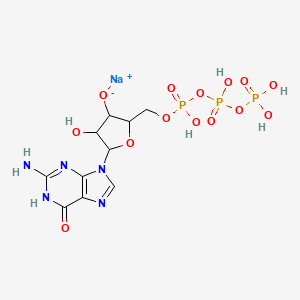

(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” is a complex organic compound. It contains a benzene ring, which is an aromatic hydrocarbon, and is composed of six carbon atoms joined in a planar hexagonal ring with one hydrogen atom attached to each . The compound also contains an iodobut-3-en-2-yloxy)methyl group, which is a functional group containing iodine, oxygen, and carbon atoms.

Molecular Structure Analysis

The benzene ring in the molecule is planar with each C-C bond being 1.39 Å in length and each bond angle being 120° . The exact structure of the entire molecule would depend on the arrangement and bonding of the iodobut-3-en-2-yloxy)methyl group with the benzene ring.Chemical Reactions Analysis

Benzene and its derivatives are prone to electrophilic substitution reactions . The reactions of benzene generally involve the generation of an electrophile, formation of an intermediate carbocation, and removal of a proton from the carbocation . The specific reactions that “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It has a relatively high melting point for a hydrocarbon due to its aromatic nature . The exact physical and chemical properties of “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would depend on the properties of the iodobut-3-en-2-yloxy)methyl group and how it interacts with the benzene ring.Safety And Hazards

Benzene is known to be harmful if inhaled, swallowed, or if it comes in contact with skin or eyes . It is also known to cause cancer and damage to organs through prolonged or repeated exposure . The specific safety and hazards of “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would depend on the toxicity and reactivity of the iodobut-3-en-2-yloxy)methyl group.

Future Directions

Recent research has focused on the development of catalysts for the oxidation of benzene, particularly for the synthesis of phenol . There is also interest in the development of wearable passive samplers for assessing environmental exposure to organic chemicals . These areas of research could potentially involve “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” in the future.

properties

IUPAC Name |

[(2S)-1-iodobut-3-en-2-yl]oxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOTWMLTUHNSF-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CI)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CI)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

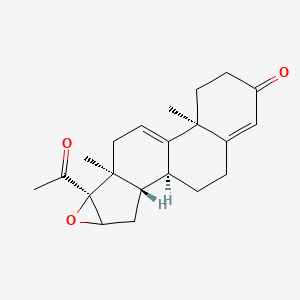

![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)